molecular formula C14H13N3O4S B10885122 4-[2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetylamino]-benzoic acid

4-[2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetylamino]-benzoic acid

Cat. No.: B10885122
M. Wt: 319.34 g/mol
InChI Key: DSKWGTOUGSOCFI-UHFFFAOYSA-N
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Description

4-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzoic acid moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps. One common method includes the reaction of 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinylthiol with acetic anhydride to form the corresponding acetyl derivative. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.

    Substitution: The amino group on the benzoic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

4-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfanyl group and the pyrimidine ring play crucial roles in these interactions, potentially inhibiting or activating the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is unique due to its combination of a pyrimidine ring, a sulfanyl group, and a benzoic acid moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

4-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C14H13N3O4S/c1-8-6-11(18)17-14(15-8)22-7-12(19)16-10-4-2-9(3-5-10)13(20)21/h2-6H,7H2,1H3,(H,16,19)(H,20,21)(H,15,17,18)

InChI Key

DSKWGTOUGSOCFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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